molecular formula C12H17BO2S B1408506 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- CAS No. 161395-82-0

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-

Cat. No.: B1408506
CAS No.: 161395-82-0
M. Wt: 236.14 g/mol
InChI Key: QOJNLKBIEIAQIW-BQYQJAHWSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Copper Catalysts: Employed in hydroboration and coupling reactions.

    Inert Atmospheres: To prevent oxidation and degradation of the compound.

Major Products

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- exerts its effects involves the formation of boron-carbon bonds through borylation and hydroboration reactions. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of boron to carbon-carbon multiple bonds. This process is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]- is unique due to its specific structure, which includes a thienyl group and a dioxaborolane ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and material science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNLKBIEIAQIW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161395-82-0
Record name 4,4,5,5-tetramethyl-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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